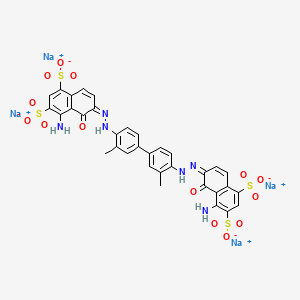![molecular formula C21H23ClN4O B10771385 2-[[(1R,5S)-6-[(5-chloropyridin-2-yl)methoxymethyl]-3-azabicyclo[3.1.0]hexan-3-yl]methyl]-1-methylbenzimidazole](/img/structure/B10771385.png)
2-[[(1R,5S)-6-[(5-chloropyridin-2-yl)methoxymethyl]-3-azabicyclo[3.1.0]hexan-3-yl]methyl]-1-methylbenzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound 14a, identified by the PubMed ID 18812259, is a synthetic organic compound with the molecular formula C21H23ClN4O. It is known for its unique structure, which includes a 3-azabicyclo[3.1.0]hexane core and a benzimidazole moiety. This compound has been studied for its potential biological activities and applications in various scientific fields .
Preparation Methods
The synthesis of compound 14a involves several steps, starting with the preparation of the 3-azabicyclo[3.1.0]hexane core. This core is then functionalized with a benzimidazole moiety through a series of chemical reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product. Industrial production methods may involve scaling up these reactions and optimizing the conditions for higher yields and purity .
Chemical Reactions Analysis
Compound 14a undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It has been studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.
Medicine: It has potential therapeutic applications, including its use as a lead compound for the development of new drugs.
Industry: It is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of compound 14a involves its interaction with specific molecular targets and pathways in biological systems. It may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Compound 14a can be compared with other similar compounds, such as:
Compound 14b: Similar structure but with different substituents on the benzimidazole moiety.
Compound 14c: Similar structure but with different substituents on the 3-azabicyclo[3.1.0]hexane core. The uniqueness of compound 14a lies in its specific combination of structural features, which may confer unique biological activities and applications
Properties
Molecular Formula |
C21H23ClN4O |
|---|---|
Molecular Weight |
382.9 g/mol |
IUPAC Name |
2-[[(1R,5S)-6-[(5-chloropyridin-2-yl)methoxymethyl]-3-azabicyclo[3.1.0]hexan-3-yl]methyl]-1-methylbenzimidazole |
InChI |
InChI=1S/C21H23ClN4O/c1-25-20-5-3-2-4-19(20)24-21(25)11-26-9-16-17(10-26)18(16)13-27-12-15-7-6-14(22)8-23-15/h2-8,16-18H,9-13H2,1H3/t16-,17+,18? |
InChI Key |
XOVYESUODKGPJX-JWTNVVGKSA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1CN3C[C@@H]4[C@H](C3)C4COCC5=NC=C(C=C5)Cl |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CN3CC4C(C3)C4COCC5=NC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


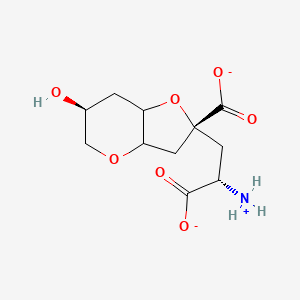
![1-[4-(Aminomethyl)-2,6-bis(propan-2-yl)phenyl]-3-[1-butyl-4-(3-methoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl]urea hydrochloride](/img/structure/B10771312.png)
![(8S,11R,13S,14R,17S)-11-(4-acetylphenyl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10771318.png)
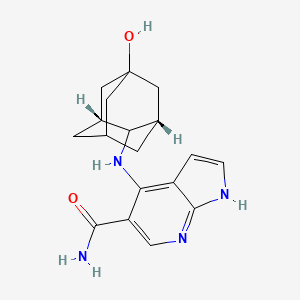
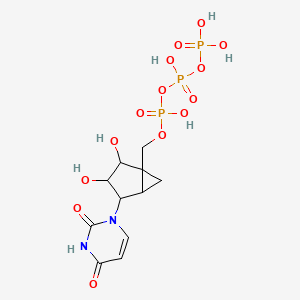
![[3H]mesulergine](/img/structure/B10771347.png)
![rac-(2R,4R)-7-(1H-1,2,3,4-tetrazol-5-yl)-8,9-diazatricyclo[4.3.0.0,2,4]nona-1(6),7-diene, cis](/img/structure/B10771360.png)
![2-[[(1R,5S)-6-[(3-chlorophenyl)methoxymethyl]-3-azabicyclo[3.1.0]hexan-3-yl]methyl]-1-methylimidazo[4,5-b]pyridine](/img/structure/B10771364.png)
![11-(4-Acetylphenyl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10771372.png)
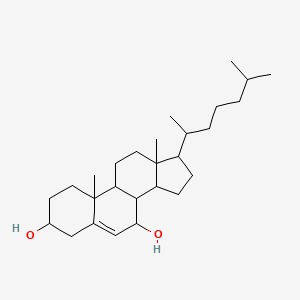
![4-[(1E)-[2-(3-methylquinoxalin-2-yl)hydrazin-1-ylidene]methyl]phenol](/img/structure/B10771379.png)
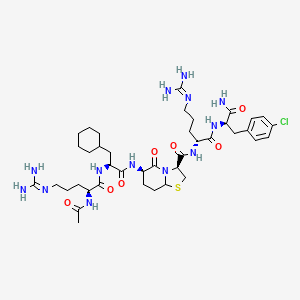
![[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-[[[[(3R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-sulfanylphosphoryl]oxy-hydroxyphosphoryl]-chloromethyl]phosphinic acid](/img/structure/B10771401.png)
